Introduction: The Versatility of a Substituted Arylboronic Acid
Introduction: The Versatility of a Substituted Arylboronic Acid
An In-depth Technical Guide to 3-Acetylphenylboronic Acid: Properties, Synthesis, and Applications
In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids stand out as exceptionally versatile building blocks. Their stability, low toxicity, and predictable reactivity in palladium-catalyzed cross-coupling reactions have made them indispensable tools for constructing complex molecular architectures.[1] Among these, 3-Acetylphenylboronic acid, a phenylboronic acid substituted with an acetyl group at the meta position, offers a unique combination of functionalities.[2]
This guide provides an in-depth technical overview of 3-Acetylphenylboronic acid, designed for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the nuances of its application in the Suzuki-Miyaura coupling, and its mechanistic significance in medicinal chemistry.
Section 1: Core Chemical and Physical Properties
3-Acetylphenylboronic acid is a white to light yellow crystalline powder at room temperature.[3][4] The presence of both a Lewis acidic boronic acid group and a nucleophilic acetyl group makes it a bifunctional reagent, though these groups' reactivities are typically orthogonal under common reaction conditions.
Physicochemical Data Summary
The fundamental properties of 3-Acetylphenylboronic acid are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 204841-19-0 | [5] |
| Molecular Formula | C₈H₉BO₃ | [5] |
| Molecular Weight | 163.97 g/mol | [5] |
| Melting Point | 204-208 °C (lit.) | [4][5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Solubility | Slightly soluble in DMSO. Phenylboronic acids generally exhibit low solubility in water but higher solubility in polar organic solvents like ethers and ketones.[4][6] | |
| pKa | 7.74 ± 0.10 (Predicted) | [4] |
Spectroscopic Profile
Accurate characterization is critical for verifying the identity and purity of the reagent. Boronic acids can form cyclic, trimeric anhydrides (boroxines) upon dehydration, which can complicate spectral analysis, particularly NMR.
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Recording NMR spectra of boronic acids can be challenging due to the equilibrium with the boroxine form. To obtain a clean monomeric spectrum, it is advisable to use a solvent like d₄-methanol or D₂O, which breaks up the oligomeric species. The B-OH protons are typically not observed in these solvents due to rapid exchange.
Below are the predicted chemical shifts for 3-Acetylphenylboronic acid in a non-interacting solvent like CDCl₃. Actual shifts may vary based on solvent and concentration.
| Predicted ¹H NMR (400 MHz, CDCl₃) | |
| Chemical Shift (δ) / ppm | Attribution |
| ~8.20 (s, 1H) | Ar-H (proton between two substituents) |
| ~8.05 (d, 1H) | Ar-H (ortho to acetyl) |
| ~7.85 (d, 1H) | Ar-H (ortho to boronic acid) |
| ~7.50 (t, 1H) | Ar-H (meta to both) |
| 2.65 (s, 3H) | -C(=O)CH₃ |
| Predicted ¹³C NMR (100 MHz, CDCl₃) | |
| Chemical Shift (δ) / ppm | Attribution |
| ~198.0 | C =O |
| ~138.0 | Ar-C (ipso to acetyl) |
| ~135.0 | Ar-C H |
| ~132.0 | Ar-C H |
| ~130.0 (C-B) | Ar-C (ipso to boronic acid, often weak/broad) |
| ~129.0 | Ar-C H |
| ~128.0 | Ar-C H |
| ~26.8 | -C H₃ |
1.2.2 Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. An ATR-IR spectrum for 3-Acetylphenylboronic acid is available on PubChem.[2] Key vibrational bands include:
-
~3300-3200 cm⁻¹ (broad): O-H stretching from the B(OH)₂ group.
-
~1680 cm⁻¹ (strong): C=O stretching of the acetyl ketone.
-
~1360 cm⁻¹: B-O stretching.
-
~1100-1000 cm⁻¹: B-C stretching.[7]
1.2.3 Mass Spectrometry (MS)
For a compound with the formula C₈H₉BO₃, the expected exact mass is 164.0645. High-resolution mass spectrometry (HRMS) should confirm this value.
Section 2: Synthesis and Purification
A common challenge in synthesizing functionalized arylboronic acids is the incompatibility of certain groups (like ketones) with the highly reactive organometallic intermediates (Grignard or organolithium reagents) used in traditional methods.[8] Therefore, a protection-deprotection strategy is required. A practical and scalable route starting from 3'-Bromoacetophenone is outlined below.[9]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-Acetylphenylboronic acid.
Step-by-Step Synthesis Protocol
This protocol is adapted from the general methodology described for acetylphenylboronic acids.[9]
Step 1: Ketal Protection of 3'-Bromoacetophenone
-
Causality: The acetyl group's carbonyl is reactive towards Grignard reagents. It must be protected as a ketal, which is stable under the basic/nucleophilic conditions of Grignard formation.
-
To a solution of 3'-bromoacetophenone (1 equiv.) in toluene, add ethylene glycol (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 equiv.).
-
Fit the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux until no more water is collected.
-
Cool the reaction, wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the bromo ketal intermediate.
Step 2: Grignard Formation and Borylation
-
Causality: The aryl bromide is converted to a highly nucleophilic Grignard reagent, which then attacks the electrophilic boron atom of the borate ester.
-
Under an inert atmosphere (N₂ or Ar), activate magnesium turnings (1.2 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add a solution of the bromo ketal (1 equiv.) in anhydrous THF dropwise to initiate Grignard formation. Maintain a gentle reflux.
-
After the magnesium is consumed, cool the resulting Grignard reagent to -78 °C.
-
Add triisopropyl borate (1.2 equiv.) dropwise, maintaining the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection
-
Causality: Acidic workup simultaneously hydrolyzes the borate ester to the boronic acid and removes the ketal protecting group, regenerating the ketone.
-
Cool the reaction mixture in an ice bath and quench by slow addition of 2 M aqueous HCl.
-
Stir vigorously for 1-2 hours until TLC or LC-MS indicates complete deprotection.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
Purification Protocol: Acid-Base Extraction
A highly effective method for purifying boronic acids leverages their acidic nature.[3]
-
Dissolve the crude 3-acetylphenylboronic acid in a suitable organic solvent like ethyl acetate.
-
Extract the organic solution with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind.
-
Separate the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous layer by slowly adding 2 M HCl until the pH is ~2-3. The pure boronic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the purified product.
Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of 3-acetylphenylboronic acid is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forms C-C bonds between sp²-hybridized carbon atoms.[10] This reaction is foundational in synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials.[11]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-defined palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group (Ar²) from the boronic acid replaces the halide (X) on the palladium complex. This step is base-activated.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) couple and are eliminated from the palladium, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Field-Proven Experimental Protocol
This protocol describes a typical Suzuki coupling using 3-acetylphenylboronic acid with an aryl bromide.
Reagents & Equipment:
-
3-Acetylphenylboronic acid (1.2 equiv.)
-
Aryl Bromide (1.0 equiv., e.g., 4-bromoanisole)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv.)
-
Triphenylphosphine [PPh₃] (0.08 equiv.) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.), finely ground
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
-
Schlenk flask or reaction vial, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
To the reaction vessel, add the aryl bromide (1.0 equiv.), 3-acetylphenylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).
-
In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the dioxane solvent.
-
Evacuate and backfill the main reaction vessel with an inert gas three times.
-
Add the dioxane/water solvent mixture, followed by the catalyst solution via syringe.
-
Causality: The inert atmosphere is crucial because the Pd(0) catalyst is oxygen-sensitive. The base (K₂CO₃) is essential for the transmetalation step. Water is often used as a co-solvent to dissolve the inorganic base and can accelerate the reaction.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude biaryl product can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture).[1][12]
Section 4: Relevance in Drug Discovery & Medicinal Chemistry
Boronic acids are not just synthetic intermediates; they are recognized pharmacophores. The boron atom's empty p-orbital makes it a unique Lewis acid that can form reversible covalent bonds with biological nucleophiles, a property exploited in drug design.[13]
Mechanism as an Enzyme Inhibitor
Many enzymes, particularly serine proteases, have a critical nucleophilic serine residue in their active site. A boronic acid can act as a potent inhibitor by mimicking the transition state of substrate hydrolysis. The boron atom is attacked by the serine hydroxyl group, forming a stable, tetrahedral boronate adduct. This effectively blocks the active site and inhibits enzyme function.[14][15]
Caption: Boronic acid forming a tetrahedral adduct with an active site serine.
While specific inhibitory activity for 3-acetylphenylboronic acid itself is not extensively documented in readily available literature, it serves as a crucial building block for more complex molecules designed to be enzyme inhibitors.[11] The acetyl group can be used as a handle for further functionalization or to provide specific hydrogen bonding interactions within a target's binding pocket.
Section 5: Handling and Safety
As with all laboratory chemicals, proper handling is paramount.
-
Hazards: 3-Acetylphenylboronic acid is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[4] Boronic acids can slowly dehydrate to form their boroxine anhydrides, so dry storage conditions are important for maintaining purity.
Conclusion
3-Acetylphenylboronic acid is more than a simple catalogue chemical; it is a powerful and versatile reagent with significant applications in both synthetic methodology and medicinal chemistry. Its true value is realized through a deep understanding of its properties, the logic of its synthesis, and the mechanistic principles of its reactions. By providing both the "how" and the "why," this guide aims to empower researchers to utilize this building block with confidence and precision, accelerating innovation in drug discovery and materials science.
References
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Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved February 7, 2026, from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved February 7, 2026, from [Link]
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San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved February 7, 2026, from [Link]
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MDPI Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved February 7, 2026, from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). 4-Acetylphenylboronic acid. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2006, August). Convenient and practical preparation of acetylphenyl boronic acids. Retrieved February 7, 2026, from [Link]
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A Convenient and Practical Prepapation of Acetylphenyl Boron ic Acids. (n.d.). Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). 3-Acetylphenylboronic acid. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2017, June). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved February 7, 2026, from [Link]
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PubMed. (2017). Boronic acid-based enzyme inhibitors: a review of recent progress. Retrieved February 7, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]
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ResearchGate. (2017, August). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Retrieved February 7, 2026, from [Link]
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YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved February 7, 2026, from [Link]
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MDPI. (2023, March 3). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved February 7, 2026, from [Link]
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Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved February 7, 2026, from [Link]
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MDPI. (2020, September 17). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved February 7, 2026, from [Link]
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PubMed. (2010, July 8). Discovery and optimization of boronic acid based inhibitors of autotaxin. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved February 7, 2026, from [Link]
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Boron Molecular. (n.d.). Buy 3-Acetylphenylboronic acid. Retrieved February 7, 2026, from [Link]
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PubMed. (2002, December). Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid. Retrieved February 7, 2026, from [Link]
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